

"GC-MS analysis of Methyl 2,6,10-trimethyldodecanoate"

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Compound of Interest

Compound Name: *Methyl 2,6,10-trimethyldodecanoate*

Cat. No.: *B1245991*

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Methyl 2,6,10-trimethyldodecanoate**

For researchers, scientists, and drug development professionals, the accurate identification and quantification of branched-chain fatty acid methyl esters (FAMES) is crucial in various fields, including diagnostics and biomarker discovery. **Methyl 2,6,10-trimethyldodecanoate**, a saturated branched-chain fatty acid, is an example of such a molecule where its structural elucidation and quantification necessitate a robust analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the gold standard for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio.

This document provides a comprehensive guide to the analysis of **Methyl 2,6,10-trimethyldodecanoate** using GC-MS. It includes a detailed experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and key molecular fragmentation pathways.

Applications

The analysis of branched-chain fatty acids like **Methyl 2,6,10-trimethyldodecanoate** is relevant in several research areas:

- **Clinical Diagnostics:** Certain branched-chain fatty acids, such as phytanic acid, are biomarkers for peroxisomal disorders like Refsum disease.[\[1\]](#)[\[2\]](#) The analytical methods

developed for these diagnostic tests are directly applicable to other branched-chain fatty acids.

- Microbiology: Branched-chain fatty acids are components of the cell membranes of many bacteria, and their analysis can be used for bacterial identification and chemotaxonomy.
- Food Science and Nutrition: The fatty acid profile of food products, including the presence of branched-chain fatty acids, can influence their nutritional value and metabolic effects.

Experimental Protocols

A robust and reliable analysis of **Methyl 2,6,10-trimethyldodecanoate** relies on careful sample preparation and optimized instrument parameters.

Sample Preparation: Transesterification of Fatty Acids

For samples containing 2,6,10-trimethyldodecanoic acid in a complex matrix (e.g., biological tissues, cells), a derivatization step is required to convert the non-volatile fatty acid into its volatile methyl ester.

Materials:

- Sample containing the lipid of interest
- Methanol (CH_3OH)
- Sulfuric acid (H_2SO_4) or Acetyl chloride
- Internal Standard (e.g., Methyl pentadecanoate)
- Hexane or Diethyl ether (for extraction)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Protocol:

- To approximately 100-200 mg of the lipid-containing sample, add a known amount of internal standard (e.g., 25 mg of methylpentadecanoate).[3]
- Add 15 mL of methanol followed by 3 drops of concentrated sulfuric acid.[3]
- Reflux the mixture for 1 hour at 60-70°C.
- After cooling, add 10 mL of saturated sodium chloride solution and extract the FAMES with 5 mL of hexane or diethyl ether.[3]
- Collect the organic phase and dry it over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

| Parameter | Value | Reference |
|--------------------------|--|-----------|
| Gas Chromatograph | Agilent 7890A or similar | [3] |
| Mass Spectrometer | Agilent 5977B MSD or similar | [3] |
| GC Column | HP-88 (60 m x 0.25 mm, 0.2 µm) or similar polar capillary column | [3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [3] |
| Injector Temperature | 250°C | |
| Injection Mode | Split (20:1) or Splitless, depending on concentration | [3] |
| Injection Volume | 1 µL | [3] |
| Oven Temperature Program | Initial temperature of 120°C, ramp to 240°C at 3°C/min, hold for 10 min | [3] |
| MS Transfer Line Temp | 250°C | |
| Ion Source | Electron Ionization (EI) | |
| Ion Source Temperature | 230°C | |
| Electron Energy | 70 eV | |
| Mass Scan Range | m/z 40-500 | [3] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | [4] |

Data Presentation

Quantitative data for **Methyl 2,6,10-trimethyldodecanoate** can be presented in a clear, tabular format. The following table is an illustrative example based on typical performance for FAME analysis.

| Parameter | Value |
|-------------------------------------|---|
| Retention Time (RT) | Dependent on the specific GC conditions |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| R ² of Calibration Curve | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |

Note: These values are illustrative and should be determined experimentally for each specific assay.

Data Analysis and Interpretation

The mass spectrum of **Methyl 2,6,10-trimethyldodecanoate** is expected to show characteristic fragmentation patterns for a branched-chain FAME. While a reference spectrum for this specific compound is not readily available, the spectrum of the closely related Methyl 2,6,10-trimethyltridecanoate from the NIST database can be used as a guide.[\[5\]](#)

Key diagnostic ions for branched-chain FAMEs include:

- **Molecular Ion (M⁺):** The ion corresponding to the intact molecule. For **Methyl 2,6,10-trimethyldodecanoate** (C₁₆H₃₂O₂), this would be at m/z 272.
- **McLafferty Rearrangement Ion:** A prominent ion at m/z 74 is characteristic of straight-chain methyl esters. In branched esters, its intensity can be reduced, especially with branching near the carboxyl group.
- **Branching at C2:** A methyl group at the C2 position often leads to a characteristic ion at m/z 88.[\[6\]](#)
- **Cleavage at Branch Points:** Fragmentation tends to occur at the carbon-carbon bonds adjacent to the methyl branches, leading to the loss of alkyl radicals.[\[7\]](#)[\[8\]](#)

The following table summarizes the expected major fragments for **Methyl 2,6,10-trimethyldodecanoate** based on the fragmentation of similar branched FAMES.

| m/z | Proposed Fragment | Interpretation | Reference |
|---------|--------------------------------------|---|-----------|
| 272 | $[M]^+$ | Molecular Ion | |
| 241 | $[M - 31]^+$ | Loss of methoxy group ($\bullet OCH_3$) | |
| 88 | $[CH_3-CH(CH_3)-C(OH)=OCH_3]^+$ | Characteristic of 2-methyl branching | [6] |
| 74 | $[CH_2=C(OH)-OCH_3]^+$ | McLafferty rearrangement product | [6] |
| Various | Cleavage at C6 and C10 branch points | [7][8] | |

Visualizations

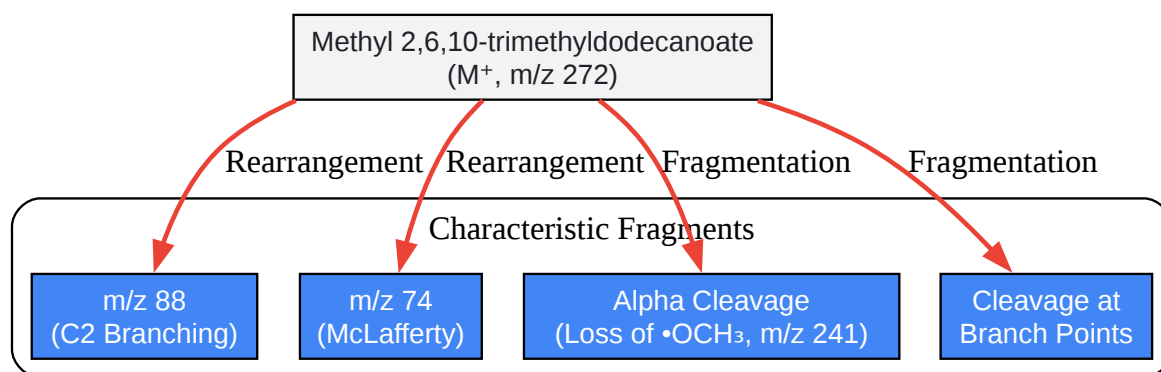
Experimental Workflow



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Caption: Overall experimental workflow for GC-MS analysis.

Fragmentation Pathway



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